molecular formula C21H21N3O2S2 B2853091 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide CAS No. 303228-46-8

2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2853091
CAS No.: 303228-46-8
M. Wt: 411.54
InChI Key: WLZBDXBTQMZDNO-UHFFFAOYSA-N
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Description

Compounds containing a propargyl group have evoked a great deal of interest due to their wide application in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles . Propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles .


Synthesis Analysis

A propargyl moiety can be introduced into bioactive molecules via base- or metal-catalyzed propargylation . All the synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .


Molecular Structure Analysis

The presence of a propargyl group can be visualized by different techniques, including Raman and fluorescence imaging . Their molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .


Chemical Reactions Analysis

Compounds containing a propargyl group have been reported as valuable precursors for the synthesis of heterocycles . They have wide application in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .

Future Directions

Given the beneficial effect of the propargyl moiety, bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry . Future research could focus on the synthesis and evaluation of similar compounds for their potential biological activities.

Properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-2-12-24-20(26)18-15-10-6-7-11-16(15)28-19(18)23-21(24)27-13-17(25)22-14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZBDXBTQMZDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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